![molecular formula C15H17N3O2 B2880781 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2175979-05-0](/img/structure/B2880781.png)
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylpyrimidine moiety linked to a dimethylfuran carboxamide group, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the cyclopropylpyrimidine core, followed by the introduction of the furan carboxamide moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide can be compared with similar compounds such as:
- N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
- N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-sulfamoylbenzamide These compounds share structural similarities but differ in their functional groups and overall chemical properties, which can influence their reactivity and biological activities. The uniqueness of this compound lies in its specific combination of the cyclopropylpyrimidine and dimethylfuran carboxamide moieties, which may confer distinct chemical and biological properties.
Biological Activity
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and anticancer research. This article explores its biological activity based on various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound can be characterized by its unique structure that combines a cyclopropyl pyrimidine moiety with a dimethylfuran carboxamide. The molecular formula is C14H18N2O with a molecular weight of approximately 230.31 g/mol. Its structure is essential for understanding its interaction with biological targets.
Antimalarial Activity
Recent research has identified this compound as part of the cyclopropyl carboxamide class, which exhibits promising antimalarial properties. A study conducted on various compounds from the Janssen Jumpstarter library revealed that this class has potent activity against Plasmodium falciparum, the causative agent of malaria. The lead compound from this class showed an effective concentration (EC50) of approximately 40 nM against the asexual stage of the parasite, with no observed cytotoxicity to human cells .
Mechanism of Action:
The mechanism involves targeting the cytochrome b gene in the mitochondrial respiratory chain of the parasite. Mutations in this gene have been associated with drug resistance, highlighting the importance of this target in developing new antimalarial therapies .
Study 1: Antimalarial Efficacy
A phenotypic screening study highlighted the efficacy of cyclopropyl carboxamides against P. falciparum. The study demonstrated that modifications to the structure could enhance activity without compromising safety profiles. The findings support further investigation into structure-activity relationships (SAR) for optimizing therapeutic efficacy .
Study 2: Cytotoxicity Assessment
Computational methods were employed to assess the cytotoxic potential of compounds related to this compound. The study utilized molecular dynamics simulations to predict interactions with key proteins involved in cancer progression, suggesting that this compound may interact favorably with targets associated with leukemia and other malignancies .
Data Table: Biological Activity Summary
Biological Activity | Target | Efficacy (EC50) | Notes |
---|---|---|---|
Antimalarial | Plasmodium falciparum | 40 nM | No cytotoxicity in human cells |
Anticancer | Various cancer cell lines | Not specified | Potential interactions with key proteins |
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-5-13(10(2)20-9)15(19)16-7-12-6-14(11-3-4-11)18-8-17-12/h5-6,8,11H,3-4,7H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLNCCFEGZVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC(=NC=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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